2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
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Overview
Description
2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is a complex organic compound with a unique structure that combines a naphthalene ring with an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of naphthalene-1-amine with 3-methoxypropylamine under controlled conditions to form an intermediate. This intermediate is then reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with reduced functional groups .
Scientific Research Applications
2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxypropyl)-2-(naphthalen-1-ylamino)propanamide
- N-(3-methoxypropyl)-2-(naphthalen-1-yl)acetamide
Uniqueness
Compared to similar compounds, 2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid has a unique combination of functional groups that confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(3-methoxypropylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-11-5-10-19-16(18(22)23)12-17(21)20-15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9,16,19H,5,10-12H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOAFAOERQAEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC=CC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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